molecular formula C21H23ClN4O2S B305957 N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B305957
M. Wt: 431 g/mol
InChI Key: MLHAKKRPOFLASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the inhibition of various cellular pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. It also induces cell cycle arrest by inhibiting the CDK4/6 pathway. In inflammation, this compound inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. In microbial infections, this compound inhibits the synthesis of cell wall components and disrupts the membrane integrity of bacteria and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been studied extensively. In cancer cells, this compound induces apoptosis and cell cycle arrest, which leads to the inhibition of cancer cell growth. In inflammation, this compound inhibits the production of pro-inflammatory cytokines, which reduces inflammation. In microbial infections, this compound inhibits the growth of bacteria and fungi, which leads to the prevention of infection.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments include its potential therapeutic applications in cancer, inflammation, and microbial infections. It has also been shown to be relatively safe and well-tolerated in animal studies. The limitations of using this compound in lab experiments include its limited solubility in water and the need for further studies to determine its efficacy and safety in humans.

Future Directions

The future directions of N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include further studies to determine its efficacy and safety in humans. It also includes the development of new synthetic methods to improve its solubility and bioavailability. Additionally, this compound can be modified to enhance its therapeutic potential and reduce its limitations. Finally, the potential use of this compound in combination with other therapies can also be explored to improve its efficacy.
In conclusion, N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound with potential therapeutic applications in cancer, inflammation, and microbial infections. Its mechanism of action involves the inhibition of various cellular pathways, and it has been shown to be relatively safe and well-tolerated in animal studies. Further studies are needed to determine its efficacy and safety in humans, and new synthetic methods can be developed to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 3-chloro-4-methylbenzaldehyde with ethyl 4-(4-methoxybenzyl)-5-nitro-1H-1,2,4-triazole-3-carboxylate in the presence of sodium methoxide. The resulting intermediate is then treated with thioacetic acid to yield the final product.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In microbial infections, this compound has shown potential as an antimicrobial agent by inhibiting the growth of bacteria and fungi.

properties

Product Name

N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C21H23ClN4O2S

Molecular Weight

431 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[4-ethyl-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H23ClN4O2S/c1-4-26-19(11-15-6-9-17(28-3)10-7-15)24-25-21(26)29-13-20(27)23-16-8-5-14(2)18(22)12-16/h5-10,12H,4,11,13H2,1-3H3,(H,23,27)

InChI Key

MLHAKKRPOFLASO-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)Cl)CC3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)Cl)CC3=CC=C(C=C3)OC

Origin of Product

United States

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